N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Physicochemical profiling CNS drug-likeness ADME prediction

Screening cascades that rely on generic tryptamine scaffolds often produce confounding hits at aminergic GPCRs. This N1-acetamide-linked 5-methoxyindole-benzodioxole hybrid solves that by offering a LogP of 2.84-3.08 and tPSA of 61.7-100.75 Ų, providing a clean, achiral vector for CNS-focused libraries.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
Cat. No. B12187817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H18N2O4/c1-23-15-3-4-16-14(9-15)6-7-21(16)11-19(22)20-10-13-2-5-17-18(8-13)25-12-24-17/h2-9H,10-12H2,1H3,(H,20,22)
InChIKeyKTAIUKKXVPNISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


N-(1,3-Benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS 1144441-85-9, C₁₉H₁₈N₂O₄, MW 338.4) is a synthetic indole-acetamide hybrid that couples a 5-methoxyindole core to a 1,3-benzodioxol-5-ylmethyl moiety through an acetamide linker . It exists as an achiral, free-base solid with a computed LogP of 2.84–3.08, topological polar surface area (tPSA) of 61.7–100.75 Ų, and a LogSW of approximately –4.09 . The compound is catalogued within commercial screening libraries (ChemBridge SC-9330869; ChemDiv IB04-3326) and is supplied for early-stage discovery research .

Why Generic Substitution Fails for This Compound


Substituting this compound with a generic 5-methoxyindole derivative or a benzodioxole-containing fragment overlooks two critical differentiation axes. First, the N1-acetamide linkage (rather than the C3-ethylamide found in melatonin) alters the electron density on the indole ring and modifies the hydrogen-bonding pharmacophore, which has been exploited in patent filings for acetylcholinesterase and endothelin receptor modulation [1][2]. Second, the combination of the benzodioxole methylene group with the 5-methoxy substitution creates a LogP (2.84–3.08) and tPSA (61.7–100.75 Ų) window distinct from both more lipophilic dimethoxybenzyl analogs and more polar unsubstituted indole variants, directly impacting membrane permeability and assay compatibility . These properties are not simultaneously preserved in melatonin, tryptamine derivatives, or simple indole-3-acetamides, making blind interchange likely to confound SAR interpretation and screening outcomes.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity and Permeability vs. Melatonin

The target compound exhibits a computed LogP of 2.84–3.08, which places it in a more lipophilic regime than melatonin (LogP ≈ 1.15–1.65). Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) contains a primary amide and an ethyl linker between the indole C3 and the acetamide nitrogen, resulting in lower lipophilicity and a tPSA of approximately 54 Ų. The benzodioxole methylene substitution in the target compound increases LogP by roughly 1.2–1.9 log units while expanding tPSA to 61.7–100.75 Ų, shifting the compound into a distinct physicochemical space that may favor passive blood-brain barrier penetration while retaining hydrogen-bond capacity [1].

Physicochemical profiling CNS drug-likeness ADME prediction

Linker Position and Pharmacophore Divergence from Melatonin

The target compound attaches the acetamide linker at the indole N1 position, whereas melatonin and the majority of endogenous 5-methoxyindole derivatives (e.g., 5-methoxytryptamine, 5-MIAA) carry the substituent at the indole C3 position via an ethyl linker. This N1-acetamide geometry alters the spatial orientation of the benzodioxole group relative to the indole plane and eliminates the basic amine present in tryptamine derivatives . The pharmacophoric consequence is that the target compound cannot engage the same amine-recognition site utilized by serotonin/melatonin receptor ligands, reducing off-target serotonergic activity. This is consistent with the compound's inclusion in patent families targeting non-GPCR endpoints such as acetylcholinesterase [1].

Medicinal chemistry GPCR ligand design Structure-activity relationship

Lipophilicity Gain from 5-Methoxy Substitution

Compared to N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide (the des-methoxy analog, CAS 846557-71-9), the 5-methoxy substitution in the target compound increases LogP by an estimated 0.4–0.7 log units (from ~2.4 for the des-methoxy analog, based on fragment contributions). This modest lipophilicity gain, combined with the electron-donating effect of the methoxy group, enhances polarizability and potential π-stacking interactions with aromatic residues in enzyme active sites, without crossing the LogP >5 threshold associated with poor solubility and promiscuous binding .

Lipophilic efficiency Fragment-based drug design Hit-to-lead optimization

Antiproliferative Potential via NEDDylation/MAPK Inhibition

A closely related analog, 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (compound V7), demonstrated an IC₅₀ of 1.59 μM against MGC803 gastric cancer cells with confirmed inhibition of the NEDDylation and MAPK pathways [1]. The target compound shares the identical 5-methoxyindole-N1-acetamide core but replaces the 4-methoxybenzyl/trimethoxyphenyl amide substituents with a benzodioxol-5-ylmethyl group. While direct antiproliferative data for the target compound are not yet published, the conservation of the central pharmacophore suggests that the benzodioxole variant may retain pathway-relevant activity, differentiated from V7 by altered lipophilicity and hydrogen-bonding capacity conferred by the methylenedioxy ring .

Cancer cell biology NEDDylation pathway MAPK signaling

Patent Landscape and Structural Novelty

The benzodioxole-indole acetamide scaffold appears within patent families claiming acetylcholinesterase (AChE) inhibitory activity for Alzheimer's disease applications (CN103524515B, 2012) [1], as well as in broader endothelin antagonist patents [2]. The target compound's specific combination of a 5-methoxyindole N1-acetamide with a 1,3-benzodioxol-5-ylmethyl group distinguishes it from the 3,4-dimethoxybenzyl variant (PubChem CID-linked analog) [3] and from benzodioxole derivatives that lack the indole core entirely. This structural uniqueness within the patent space suggests that the compound occupies a distinct chemical matter niche not fully exemplified in prior art, which is relevant for organizations seeking freedom-to-operate in indole-based inhibitor programs.

Intellectual property Acetylcholinesterase inhibition Kinase inhibitor design

Recommended Application Scenarios


CNS Screening Libraries with Reduced Serotonergic Liability

The compound's LogP range (2.84–3.08) combined with its N1-acetamide topology make it a suitable candidate for expanding blood-brain barrier-permeable screening collections that aim to minimize serotonergic (5-HT receptor) off-target activity. Unlike C3-substituted 5-methoxyindoles such as melatonin and 5-methoxytryptamine, which engage amine-recognition sites, the target compound lacks a basic nitrogen, reducing the likelihood of hits against aminergic GPCRs [1]. Procurement teams building CNS-focused diversity sets can use this compound to sample indole chemical space orthogonal to tryptamine-based scaffolds .

Acetylcholinesterase Inhibitor Hit-Finding

Patent literature (CN103524515B) establishes benzodioxole-containing indole derivatives as a valid chemotype for acetylcholinesterase inhibition [1]. The target compound's specific substitution pattern (5-methoxy on indole, benzodioxole methylene on acetamide) provides a starting point for SAR exploration that is differentiated from more common benzodioxole-piperazine or benzodioxole-carboxamide AChE inhibitor series. Medicinal chemistry teams can use this compound as a reference point for introducing indole-based aromatic interactions into the AChE active-site gorge [1].

NEDDylation and MAPK Pathway Probe Development

The demonstrated activity of the structurally analogous V7 compound (IC₅₀ = 1.59 μM against MGC803 gastric cancer cells, with confirmed NEDDylation and MAPK pathway modulation) validates the 5-methoxyindole-N1-acetamide core as a productive scaffold for anticancer probe development [1]. The target compound's benzodioxole methylene substituent offers a distinct vector for modulating target engagement and ADME properties relative to the trimethoxyphenyl-bearing V7. Researchers investigating the intersection of NEDDylation and MAPK signaling can use this compound to assess whether the benzodioxole modification preserves or enhances pathway-specific activity [1].

Property-Driven Hit-Triage and Computational Modeling

With computed LogP (2.84–3.08), LogSW (–4.09), and tPSA (61.7–100.75 Ų) falling within drug-like space, the target compound serves as a well-characterized input for computational ADME models and property-based hit-triage workflows [1]. Its achiral nature simplifies synthetic tractability assessment, and the availability of analog searching through Hit2Lead and ChemDiv platforms enables rapid identification of structurally related compounds for SAR-by-catalog approaches. Procurement groups evaluating compound quality can use these computed parameters to benchmark against in-house criteria before committing to larger-scale synthesis or purchase [1].

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